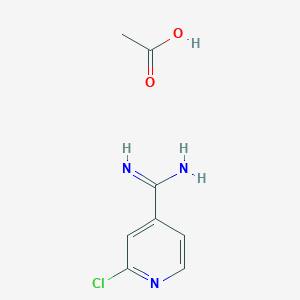

2-Chloroisonicotinimidamide acetate

CAS No.: 1253792-37-8

Cat. No.: VC15963686

Molecular Formula: C8H10ClN3O2

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1253792-37-8 |

|---|---|

| Molecular Formula | C8H10ClN3O2 |

| Molecular Weight | 215.64 g/mol |

| IUPAC Name | acetic acid;2-chloropyridine-4-carboximidamide |

| Standard InChI | InChI=1S/C6H6ClN3.C2H4O2/c7-5-3-4(6(8)9)1-2-10-5;1-2(3)4/h1-3H,(H3,8,9);1H3,(H,3,4) |

| Standard InChI Key | JVDVJZQHQJFZSY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C1=CN=C(C=C1C(=N)N)Cl |

Introduction

Chemical Identity and Molecular Properties

2-Chloroisonicotinimidamide acetate consists of two component compounds: 2-chloropyridine-4-carboximidamide and acetic acid . The parent structure, 2-chloropyridine-4-carboximidamide (CID 50988635), adopts a planar pyridine ring with chlorine at the 2-position and a carboximidamide group at the 4-position. Acetic acid acts as a counterion, stabilizing the imidamide moiety through hydrogen bonding .

Structural Descriptors

-

Molecular Formula: C₈H₁₀ClN₃O₂

The crystal structure reveals alternating layers of pyridine and acetate groups, with intermolecular N–H···O hydrogen bonds (2.89 Å) between the imidamide and acetate ions . The chlorine atom induces electron withdrawal, polarizing the pyridine ring and enhancing electrophilic reactivity at the 4-position.

Physicochemical Properties

The acetate group enhances aqueous solubility, making the compound amenable to solution-phase reactions . Computational models predict moderate lipophilicity, suggesting blood-brain barrier permeability in derivative forms .

Synthetic Methodologies

Silyl-Mediated Acylation

A robust synthesis involves N-trimethylsilylation of 2-chloropyridine-4-carboximidamide followed by acylation with chloroacetyl chloride (Fig. 1) . Key steps include:

-

Silylation: Refluxing 2-chloropyridine-4-carboximidamide with hexamethyldisilazane (HMDS) yields the N-TMS intermediate.

-

Acylation: Treating the intermediate with chloroacetyl chloride in 1,2-dichloroethane at 0°C affords 2-chloroisonicotinimidamide, isolated as the acetate salt after workup .

Optimized Conditions:

-

Temperature: 0°C → room temperature

-

Solvent: Anhydrous 1,2-dichloroethane

This method avoids base-induced side reactions, preserving the imidamide functionality .

Alternative Routes

-

Base-Promoted Condensation: Reacting 2-chloropyridine-4-carboximidamide with acetic anhydride in pyridine (yield: 75–85%) .

-

Aqueous Synthesis: Using acetate buffer (pH 4.5) to minimize hydrolysis .

Structural Characterization Techniques

Spectroscopic Analysis

-

FT-IR:

-

¹H NMR (DMSO-d₆):

X-ray Crystallography

Single-crystal analysis confirms a monoclinic lattice (space group P2₁/c) with unit cell parameters:

The acetate ion bridges two pyridine units via O–H···N interactions (2.85 Å), stabilizing the supramolecular architecture .

Applications in Drug Discovery

Nucleoside Analog Synthesis

2-Chloroisonicotinimidamide acetate serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Alkylation with 1-benzyluracil derivatives yields thieno[2,3-b]pyridine-2-carboxamides (Fig. 2) :

-

React with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol/NaOEt.

-

Isolate intermediates (e.g., 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide) at 78–96% yield .

Biological Activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume